molecular formula C23H20Cl2N4OS B2706973 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 670270-42-5

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2706973
CAS No.: 670270-42-5
M. Wt: 471.4
InChI Key: SVZQPSKMIWLJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[2,3-d]pyrimidine core, substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenyl group, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which is then attached to the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinities and activity profiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both thieno[2,3-d]pyrimidine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4OS/c1-30-17-5-2-15(3-6-17)18-13-31-23-21(18)22(26-14-27-23)29-10-8-28(9-11-29)16-4-7-19(24)20(25)12-16/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZQPSKMIWLJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.